N6-Furfuryl-2-aminoadenosine: A Technical Guide to its Discovery, Synthesis, and Biological Evaluation
N6-Furfuryl-2-aminoadenosine: A Technical Guide to its Discovery, Synthesis, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic purine (B94841) nucleoside analog, N6-Furfuryl-2-aminoadenosine. While specific data for this compound is limited in publicly available literature, this document consolidates information on its discovery context, proposes a detailed synthesis protocol based on established chemical methodologies, and outlines its potential biological activities and associated signaling pathways by drawing parallels with structurally related compounds.
Discovery and Synthesis
The discovery of N6-Furfuryl-2-aminoadenosine is rooted in the broader exploration of cytokinins, a class of plant hormones that promote cell division. The first cytokinin, kinetin (B1673648) (N6-furfuryladenine), was identified in 1955 by Miller and Skoog from autoclaved herring sperm DNA.[1] This discovery spurred the synthesis and investigation of a wide array of N6-substituted adenine (B156593) and adenosine (B11128) analogs to understand their structure-activity relationships. N6-Furfuryl-2-aminoadenosine is a synthetic derivative within this class, featuring a furfuryl group at the N6 position and an amino group at the C2 position of the adenine ring. The addition of the 2-amino group is a common strategy in medicinal chemistry to modulate receptor affinity and selectivity.
Proposed Synthesis Workflow
A plausible synthetic route to N6-Furfuryl-2-aminoadenosine involves the nucleophilic substitution of a halogenated purine precursor with furfurylamine (B118560). A key intermediate for this synthesis is 2-amino-6-chloropurine (B14584) riboside.
Caption: Proposed synthetic workflow for N6-Furfuryl-2-aminoadenosine.
Data Presentation
Table 1: Adenosine Receptor Binding Affinity (Ki, nM)
| Compound | A1 | A2A | A2B | A3 | Selectivity Profile | Reference |
| N6-Furfuryl-2-aminoadenosine | Data not available | Data not available | Data not available | Data not available | - | - |
| N6-Cyclopentyladenosine (CPA) | 0.6 | 210 | >10000 | 240 | A1 selective | [2] |
| 2-Chloroadenosine | 2.5 | 13 | >10000 | 1890 | Non-selective | [2] |
| N6-(3-Iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA) | 2430 | 4800 | >10000 | 1.3 | A3 selective |
Table 2: In Vitro Cytotoxicity (IC50, µM)
| Compound | Cell Line 1 (e.g., A549) | Cell Line 2 (e.g., MCF-7) | Cell Line 3 (e.g., HeLa) | Reference |
| N6-Furfuryl-2-aminoadenosine | Data not available | Data not available | Data not available | - |
| N6-Furfuryladenosine (Kinetin Riboside) | ~5-10 (in various cancer cell lines) | ~5-10 (in various cancer cell lines) | ~5-10 (in various cancer cell lines) | |
| 2-Chloroadenosine | Varies depending on cell line | Varies depending on cell line | Varies depending on cell line |
Experimental Protocols
Synthesis of N6-Furfuryl-2-aminoadenosine
This protocol is a proposed method based on established procedures for the synthesis of N6-substituted adenosine analogs.
Materials:
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2-amino-6-chloropurine riboside
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Furfurylamine
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Triethylamine (B128534) (TEA)
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Anhydrous N,N-Dimethylformamide (DMF)
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Methanol (B129727) (MeOH)
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Ammonia (B1221849) (7N in MeOH)
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Silica (B1680970) gel for column chromatography
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Ethyl acetate (B1210297) (EtOAc)
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Hexanes
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-amino-6-chloropurine riboside (1 equivalent) in anhydrous DMF.
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Addition of Reagents: Add triethylamine (3 equivalents) to the solution, followed by the dropwise addition of furfurylamine (1.5 equivalents).
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Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 10% MeOH in DCM).
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Workup: Once the reaction is complete, remove the solvent under reduced pressure.
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Purification of Protected Compound: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to obtain the protected N6-Furfuryl-2-aminoadenosine.
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Deprotection (if necessary): If protecting groups were used on the ribose moiety, dissolve the purified product in a saturated solution of ammonia in methanol. Stir at room temperature until deprotection is complete (monitored by TLC).
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Final Purification: Concentrate the solution under reduced pressure and purify the final product by recrystallization or silica gel chromatography to yield N6-Furfuryl-2-aminoadenosine.
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Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Adenosine Receptor Binding Assay
This protocol describes a general radioligand binding assay to determine the affinity of N6-Furfuryl-2-aminoadenosine for adenosine receptor subtypes.
Materials:
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Cell membranes expressing human adenosine A1, A2A, A2B, or A3 receptors.
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Radioligands: [3H]CCPA (for A1), [3H]ZM241385 (for A2A), [3H]PSB-603 (for A2B), [125I]AB-MECA (for A3).
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N6-Furfuryl-2-aminoadenosine (test compound).
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Non-specific binding inhibitors: XAC (for A1/A2A), PSB-603 (for A2B), IB-MECA (for A3).
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Glass fiber filters.
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Scintillation cocktail and counter.
Procedure:
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Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of N6-Furfuryl-2-aminoadenosine in the assay buffer. For determining non-specific binding, add a high concentration of the respective non-specific binding inhibitor.
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Equilibration: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.
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Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound and free radioligand.
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Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
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Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
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Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.
Potential Signaling Pathways
Based on the known biological activities of related purine nucleoside analogs, N6-Furfuryl-2-aminoadenosine is likely to exert its effects through the modulation of key cellular signaling pathways, including the NF-κB and apoptosis pathways.
Proposed Anti-inflammatory Signaling Pathway
Caption: Plausible modulation of the NF-κB signaling pathway.
Proposed Apoptosis Induction Pathway
Caption: Potential intrinsic apoptosis pathway induction.
Conclusion
N6-Furfuryl-2-aminoadenosine is a synthetic purine nucleoside analog with potential as a research tool and therapeutic agent. While a comprehensive biological profile is yet to be established in the public domain, this guide provides a foundational understanding of its origins, a viable synthetic strategy, and its likely mechanisms of action based on the well-documented activities of related compounds. Further research is warranted to elucidate its specific quantitative bioactivities and to validate its effects on the signaling pathways outlined herein. This will be crucial for unlocking its full potential in drug discovery and development.
